

Application Notes and Protocols for Testing Cadusafos Efficacy Against Meloidogyne spp.

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of the nematicide **Cadusafos** against root-knot nematodes of the genus Meloidogyne. The protocols cover both in vitro and in vivo experimental setups to determine the impact of **Cadusafos** on nematode mortality, egg hatching, and its ability to protect host plants.

Introduction to Cadusafos

Cadusafos is a broad-spectrum organophosphate nematicide and insecticide.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in excessive nerve stimulation, paralysis, and ultimately, death of the nematode.[3] Cadusafos is active against a wide range of plant-parasitic nematodes, with notable efficacy against the economically important Meloidogyne and Globodera genera.[1] It acts on contact and through ingestion by the nematodes.[1] Studies have also indicated that Cadusafos possesses ovicidal (egg-killing) properties against certain nematode species.[1][4]

Quantitative Data Summary

The following tables summarize the efficacy of **Cadusafos** against Meloidogyne spp. based on available research data.

Table 1: In Vitro Efficacy of Cadusafos against Meloidogyne incognita



Concentration	Exposure Time	Juvenile Mortality (%)	Egg Hatching Inhibition (%)
0.25%	Not Specified	57.3%	Not Specified
0.5%	Not Specified	72.0%	Not Specified
1.0%	Not Specified	100%	Effective Inhibition

Data sourced from a study on M. incognita on tomato.[5]

Table 2: In Vivo Efficacy of Cadusafos against Meloidogyne javanica on Olive Seedlings

Nematicide	Concentration	Reduction in Nematode Population (%)
Cadusafos	8 ppm	79.24%
Aldicarb	8 ppm	Not Specified
Enzone	8 ppm	50.38%
Oxamyl	8 ppm	Not Specified

Data from a greenhouse study on olive seedlings.[6]

Experimental Protocols In Vitro Assays

These assays are designed to directly assess the toxicity of **Cadusafos** to Meloidogyne eggs and second-stage juveniles (J2).

- Egg Extraction: Collect egg masses from the roots of heavily infected host plants (e.g., tomato, brinjal).[5] Dissolve the gelatinous matrix of the egg masses in a 0.5% sodium hypochlorite (NaOCl) solution for 2-5 minutes to release the eggs.
- Egg Suspension: Immediately pour the egg suspension through a series of nested sieves (e.g., 75 μ m, 45 μ m, and 25 μ m) and rinse thoroughly with sterile distilled water to remove the NaOCI.



- Juvenile Hatching: Place the collected eggs in a Baermann funnel or on a fine sieve in a petri dish with a small amount of water to hatch. Collect freshly hatched J2s within 48 hours for mortality assays.
- Prepare **Cadusafos** Solutions: Prepare a stock solution of **Cadusafos** and make serial dilutions to achieve the desired test concentrations (e.g., 0.25%, 0.5%, 1.0%).[5] Use a suitable solvent and a surfactant if necessary, and include a solvent-only control.
- Exposure: Pipette 1 ml of a nematode suspension (containing approximately 100 J2s) into each well of a 24-well plate. Add 1 ml of the respective **Cadusafos** concentration to each well. Include a control with sterile distilled water.
- Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) for 24, 48, and 72 hours.
- Assessment: After each incubation period, count the number of dead juveniles under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
- Data Analysis: Calculate the percentage of mortality for each concentration and exposure time, correcting for any mortality in the control using Abbott's formula.
- Exposure: Place approximately 250 eggs in a small petri dish or a multi-well plate containing different concentrations of Cadusafos solution.[4] Include a control with sterile distilled water.
- Incubation: Incubate the plates at 25-28°C.
- Assessment: After a set period (e.g., 7-14 days), count the number of hatched juveniles in each treatment.
- Data Analysis: Calculate the percentage of egg hatching inhibition for each concentration compared to the control.

In Vivo Greenhouse/Pot Assay

Methodological & Application





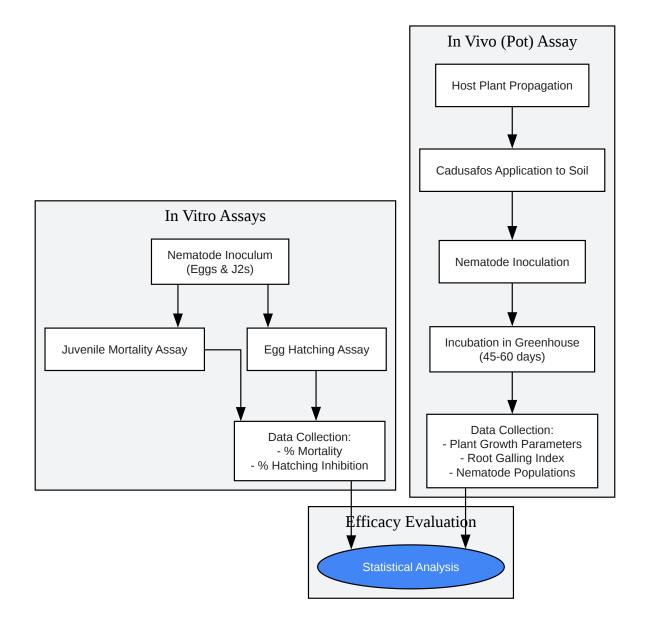
This assay evaluates the efficacy of **Cadusafos** in protecting a host plant from Meloidogyne infection in a controlled environment.

- Plant Propagation: Grow susceptible host plant seedlings (e.g., tomato cv. Rutgers) in sterilized soil or a sand-soil mixture in individual pots.
- Cadusafos Application: Apply Cadusafos to the soil at the recommended rates. This can be done by incorporating granular formulations into the soil before planting or by drenching the soil with a liquid formulation.[1]
- Nematode Inoculation: A week after nematicide application, inoculate each plant with a known number of Meloidogyne J2s (e.g., 500-2000 per pot) by pipetting the suspension into holes made in the soil around the plant's root zone.
- Experimental Design: The experiment should be laid out in a completely randomized design
 with multiple replications for each treatment (including an untreated, inoculated control and
 an untreated, non-inoculated control).
- Growth Conditions: Maintain the plants in a greenhouse with controlled temperature (25-30°C) and adequate watering and lighting.
- Data Collection (45-60 days after inoculation):
 - Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
 - Root Galling Index: Carefully wash the roots and rate the degree of galling on a scale of 0 5 or 0-10, where 0 represents no galls and the highest value represents severe galling.
 - Nematode Population Assessment:
 - Count the number of egg masses on the roots (staining with phloxine B can aid visualization).
 - Extract and count the number of J2s from a subsample of soil from each pot using a
 Baermann funnel or other extraction techniques.



- Extract and count the number of eggs and juveniles from the root system.
- Data Analysis: Statistically analyze the data to determine significant differences between treatments for all measured parameters.

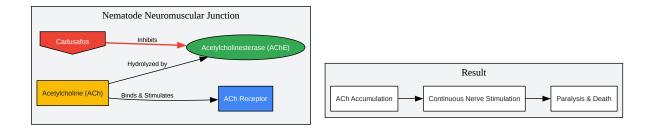
Visualizations



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Caption: Experimental workflow for evaluating Cadusafos efficacy.



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Caption: Mode of action of **Cadusafos** as an AChE inhibitor.

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